N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic small molecule characterized by a benzoxazepine core fused with a sulfonamide substituent. The compound’s structure includes a seven-membered oxazepine ring with isobutyl and dimethyl substituents at the 5-position, a ketone group at the 4-position, and a benzenesulfonamide moiety substituted with methoxy and methyl groups at the 7-position. Crystallographic studies of such compounds often employ software like SHELX for structure refinement and validation .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-15(2)13-25-19-12-17(7-9-21(19)30-14-23(4,5)22(25)26)24-31(27,28)18-8-10-20(29-6)16(3)11-18/h7-12,15,24H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMXXSWDTNWNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core , which is known to influence its pharmacological properties. The molecular formula is with a molecular weight of approximately 434.458 g/mol. The presence of various functional groups enhances its lipophilicity and may affect its interaction with biological targets.
Biological Activity
Research indicates that derivatives of oxazepines, including this compound, exhibit significant biological activities. Key areas of interest include:
1. Kinase Inhibition:
- Compounds related to the oxazepine structure have been studied for their potential as kinase inhibitors . Kinases play critical roles in cellular signaling pathways that regulate cell growth and apoptosis. Inhibition of specific kinases can lead to therapeutic effects in cancer and inflammatory diseases .
2. Anti-inflammatory Properties:
- The compound may modulate pathways associated with inflammation. Studies suggest that similar compounds can interact with receptor-interacting protein 1 (RIP1) kinase, which is implicated in various inflammatory conditions .
3. Anticancer Activity:
- Preliminary research suggests that oxazepine derivatives could exhibit anticancer properties by targeting specific signaling pathways involved in tumor progression .
Table 1: Summary of Biological Activities
Case Study: Kinase Inhibition
A study investigating the inhibition of RIP1 kinase demonstrated that compounds structurally similar to this compound significantly reduced the activity of this kinase in vitro. This inhibition was correlated with decreased cell proliferation in cancer cell lines .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the tetrahydrobenzo[b][1,4]oxazepin core.
- Introduction of the isobutyl and methoxy groups through selective reactions.
- Final sulfonamide formation via coupling reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the benzoxazepine sulfonamide class, which shares structural motifs with kinase inhibitors, protease inhibitors, and GPCR modulators. Below is a comparative analysis based on structural features and hypothetical functional implications:
| Compound | Core Structure | Substituents | Potential Applications | Key Differentiators |
|---|---|---|---|---|
| N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide | Benzoxazepine sulfonamide | Isobutyl, dimethyl (position 5); methoxy, methyl (sulfonamide) | Hypothetical kinase inhibition | Unique isobutyl-dimethyl combination enhances steric bulk, potentially affecting binding |
| Compound A : Benzoxazepine-7-sulfonamide with trifluoromethyl substituent | Benzoxazepine sulfonamide | Trifluoromethyl (position 7) | Protease inhibition (e.g., HCV NS3) | Electronegative CF3 group may improve target affinity but reduce metabolic stability |
| Compound B : 3,3-Diethyl-4-oxo benzoxazepine sulfonamide | Benzoxazepine sulfonamide | Diethyl (position 3), unsubstituted sulfonamide | GPCR modulation (e.g., serotonin) | Smaller substituents may allow broader target engagement but lower specificity |
Crystallographic and Computational Insights
Structural comparisons often rely on software like SHELX for crystallographic refinement . For example:
- Torsional angles : The isobutyl group in the target compound may induce distinct torsional strain compared to linear alkyl chains in analogues.
Pharmacokinetic and Toxicity Profiles (Hypothetical)
- Solubility : The methoxy group may improve aqueous solubility compared to halogenated analogues.
- Metabolic stability : Steric hindrance from the dimethyl and isobutyl groups could reduce cytochrome P450-mediated oxidation.
Research Findings and Limitations
Comparative studies would require:
Crystallographic validation : To confirm bond lengths, angles, and packing interactions.
In vitro assays : To evaluate binding affinity against targets like kinases or proteases.
ADMET profiling : To assess bioavailability and toxicity relative to analogues.
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies for sulfonamide derivatives of this compound?
- Methodological Answer : Synthesize analogs with variations in:
- Isobutyl Chain : Replace with cyclopropyl or tert-butyl groups.
- Methoxy/Methyl Substituents : Introduce halogens or nitro groups.
Evaluate changes via IC comparisons and CoMFA (Comparative Molecular Field Analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
